molecular formula C6H9NO2 B2455250 4-Oxopiperidine-1-carbaldehyde CAS No. 383193-66-6

4-Oxopiperidine-1-carbaldehyde

Cat. No.: B2455250
CAS No.: 383193-66-6
M. Wt: 127.143
InChI Key: NMDUFFZOCLWSIP-UHFFFAOYSA-N
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Description

4-Oxopiperidine-1-carbaldehyde (CAS 383193-66-6) is a versatile piperidone derivative with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. Piperidone derivatives are recognized for their broad applications in developing novel therapeutic agents, with research indicating uses in the synthesis of compounds investigated for antibacterial and antifungal activities . Furthermore, the 4-oxopiperidine (piperidone) scaffold is a prominent structure in patented compounds with potential medical uses, including applications in antiretroviral therapies for HIV, treatments for proliferative diseases like cancer, and antiparasitic agents . As a bifunctional molecule containing both an aldehyde and a ketone, it offers multiple sites for chemical modification, making it a flexible precursor for constructing more complex molecular architectures. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopiperidine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-3-1-6(9)2-4-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUFFZOCLWSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Oxopiperidine 1 Carbaldehyde and Its Derivatives

Carbonyl Group Reactivity in 4-Oxopiperidines

The C4-keto group in 4-oxopiperidine-1-carbaldehyde is a primary site for nucleophilic attack and condensation reactions, allowing for significant structural modifications.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel Reaction)

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active hydrogen compound with a carbonyl group, typically catalyzed by a weak base like an amine. wikipedia.org In the case of 4-oxopiperidinone derivatives, the C4-ketone serves as the electrophile. The reaction proceeds through the base-catalyzed deprotonation of an active methylene (B1212753) compound (e.g., malononitrile, diethyl malonate) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the piperidinone ring. A subsequent dehydration step eliminates a molecule of water, yielding a stable α,β-unsaturated product. wikipedia.org

The general mechanism involves:

Enolate Formation: A basic catalyst, such as piperidine (B6355638) or pyridine (B92270), abstracts a proton from the active methylene compound. wikipedia.org

Nucleophilic Attack: The resulting carbanion attacks the C4-carbonyl carbon of the piperidinone.

Dehydration: The intermediate aldol-type product undergoes elimination of a water molecule to form the final condensed product.

The choice of catalyst and reaction conditions can influence the product selectivity. For instance, reactions can be catalyzed by piperidine with acetic acid in benzene, or by systems like TiCl₄-pyridine. nih.govacs.org

Table 1: Examples of Knoevenagel Condensation with 4-Oxopiperidinone Derivatives
Active Methylene CompoundCatalyst/ConditionsExpected Product Type
MalononitrilePiperidine/AcOH, Benzene, 80°C4-(Dicyanomethylene)piperidine derivative
Diethyl malonateTiCl₄/Pyridine, CH₂Cl₂4-(Diethoxycarbonylmethylene)piperidine derivative
Cyanoacetic acidPyridine (Doebner Modification)4-(Cyanomethylene)piperidine derivative (with potential decarboxylation) wikipedia.org
Meldrum's acidPiperidine, Benzene4-(2,2-dimethyl-1,3-dioxane-4,6-dion-5-ylidene)piperidine derivative acs.org

Selective Reductions and Oxidations at the Keto Functionality

The selective transformation of the keto group at the C4 position is a key strategy for introducing stereocenters and new functionalities.

Reduction: The C4-ketone can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its chemoselectivity. It readily reduces ketones but is generally unreactive towards the less electrophilic N-formyl (amide) group under standard conditions. This allows for the clean conversion of the 4-oxopiperidinone to the corresponding 4-hydroxypiperidine (B117109) derivative. The resulting alcohol provides a handle for further functionalization, such as esterification or etherification.

Oxidation: While less common for the parent compound, if the piperidine ring contains other oxidizable sites, or if the corresponding 4-hydroxy derivative is synthesized, oxidation can be a relevant transformation. For instance, the oxidation of substituted dienols used to create 4-piperidone (B1582916) scaffolds can be achieved using reagents like manganese dioxide (MnO₂). kcl.ac.uk The choice of oxidizing agent depends on the substrate's reactivity and the desired product's stability. acs.org

Table 2: Selective Reduction of the C4-Keto Group
ReagentSolventProductSelectivity
Sodium Borohydride (NaBH₄)Methanol (B129727)/Ethanol (B145695)4-Hydroxy-piperidine-1-carbaldehydeHigh selectivity for ketone over N-formyl group
Lithium Aluminum Hydride (LiAlH₄)THF/Ether4-Hydroxypiperidine-1-carbaldehydeLess selective; may also reduce the N-formyl group

Transformations Involving the Piperidine Nitrogen Atom

The nitrogen atom and its substituent, the carbaldehyde group, are pivotal to the molecule's identity and reactivity. Manipulating this part of the structure is essential for building diverse molecular libraries.

Deprotection Strategies for N-Protected Derivatives

The N-formyl group in this compound acts as a protecting group for the piperidine nitrogen. Its removal, or deformylation, is a critical step to liberate the secondary amine (4-piperidone), which can then be used in subsequent reactions like N-alkylation or N-arylation.

Several methods exist for the cleavage of N-formyl groups:

Acidic Hydrolysis: Treatment with aqueous mineral acids, such as hydrochloric acid (HCl), can effectively hydrolyze the formamide (B127407) bond to yield the corresponding amine salt. nih.gov

Hydrazine-Mediated Cleavage: A particularly effective method for deformylating N-formyl peptides involves the use of hydrazine (B178648) or its derivatives. The reaction is highly dependent on pH, with optimal conditions found in the range of 1.5 to 3.5. google.com This method offers high yields and avoids harsh conditions that might affect other functional groups. google.com

These strategies contrast with the removal of other common N-protecting groups. For example, the Fmoc group is famously removed using a solution of piperidine in DMF, where piperidine acts as a base. nih.govwikipedia.org

Reactions at the Carbaldehyde Group (e.g., Formation of Hydrazones)

Direct hydrazone formation at the N-formyl group's carbonyl is not a typical reaction, as amides are significantly less reactive towards such condensation reactions than aldehydes or ketones. However, the reagent hydrazine plays a key role in transformations involving the N-formyl group, primarily through the deformylation mechanism described above. google.com

In this context, the reaction of this compound with hydrazine under acidic conditions leads to the cleavage of the N-formyl group, generating 4-piperidone and formylhydrazine (B46547) byproducts. google.com The newly liberated 4-piperidone can then react with another equivalent of hydrazine to form the corresponding C4-hydrazone.

Alternatively, in related systems like 4-oxopiperidine-1-carbohydrazide, the terminal nitrogen of the hydrazide moiety readily undergoes condensation with aldehydes to form N'-alkylidene-4-oxopiperidine-1-carbohydrazides. researchgate.net This highlights the reactivity of the hydrazine functional group once installed on the piperidine nitrogen.

Derivatization and Functionalization at Peripheral Sites of the Piperidinone Scaffold

The 4-piperidone ring is a valuable template that can be functionalized at various positions to generate diverse libraries of compounds, which is particularly important in drug discovery. kcl.ac.ukacs.org The synthesis of analogs of the drug donepezil (B133215) often utilizes substituted 4-piperidone building blocks. acs.org

Key functionalization strategies include:

C4 Position: Beyond simple reduction or Knoevenagel condensation, the C4-carbonyl can be converted into an enol ether and then hydrolyzed to introduce a formyl group at the C4 position, creating N-protected-4-formylpiperidines. kcl.ac.ukkcl.ac.uk These aldehydes are versatile intermediates for further modifications, such as aldol (B89426) condensations. acs.org

C2/C6 Positions (α to Nitrogen): Anodic methoxylation of N-formylpiperidine can introduce a methoxy (B1213986) group at the C2 position, which serves as a precursor to an N-formyliminium ion. This intermediate allows for the introduction of various carbon nucleophiles at the C2 position, leading to 2-substituted piperidines. nih.gov

C3/C5 Positions (α to Ketone): The carbons alpha to the C4-ketone can be functionalized via enolate chemistry. Under basic conditions, a proton can be abstracted from the C3 or C5 position, and the resulting enolate can react with various electrophiles, allowing for alkylation or acylation at these sites.

These derivatization approaches demonstrate the utility of the 4-oxopiperidinone scaffold as a versatile platform for accessing a wide range of stereochemically rich and complex piperidine derivatives. kcl.ac.ukkcl.ac.uk

Intramolecular Reactions and Cascade Processes for Structural Elaboration

The unique bifunctional nature of this compound, possessing both a ketone and an N-formyl group, makes it a versatile scaffold for the construction of complex, fused heterocyclic systems through intramolecular reactions and cascade processes. These transformations are of significant interest in medicinal chemistry and natural product synthesis due to their efficiency in building molecular complexity from relatively simple starting materials.

A key strategy for the structural elaboration of 4-oxopiperidine derivatives involves tandem reactions, where a sequence of bond-forming events occurs in a single pot. For instance, derivatives of N-substituted piperidin-4-ones can undergo a tandem Aldol intramolecular cyclization. In one study, the reaction of N-benzylpiperidine-4-one with benzylideneacetophenone led to the formation of heterocyclic 1,5-dicarbonyl compounds. A subsequent intramolecular aldol condensation resulted in the synthesis of a 3-azabicyclo[3.3.1]nonane system, showcasing a cascade-type chalcone (B49325) addition followed by cyclization. While this example utilizes an N-benzyl group, the underlying principle of using the 4-oxo position as a handle for intramolecular reactions is directly applicable to the N-formyl analogue.

Another powerful approach for constructing fused heterocyclic systems is through multi-component reactions. These reactions combine three or more starting materials in a single operation to generate complex products. For instance, the cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with N-benzyl-4-piperidone has been shown to yield pyrazolo[3,4-b] semanticscholar.orgnih.govnaphthyridines in good yields. This highlights the potential of the ketone functionality in this compound to participate in condensation reactions with suitable binucleophiles, leading to the formation of fused ring systems.

Furthermore, the reaction of 5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles, followed by intramolecular cyclization in the presence of zinc chloride, has been utilized to produce 1,4,5,5a,6,7,8,9-octahydropyrazolo[4,3-c]quinolizines. semanticscholar.org This strategy demonstrates how the piperidine ring, once functionalized, can be a key component in building intricate polycyclic architectures.

The following table summarizes representative examples of intramolecular and cascade reactions involving 4-piperidone derivatives, which serve as a model for the potential reactivity of this compound.

Starting Material(s)Reagent(s)/Condition(s)Product(s)Reaction Type
N-Benzylpiperidine-4-one, BenzylideneacetophenoneNot specified3-Azabicyclo[3.3.1]nonane derivativeTandem Chalcone Addition/Intramolecular Aldol Cyclization
5-Amino-1H-pyrazole-4-carbaldehyde, N-Benzyl-4-piperidoneNot specifiedPyrazolo[3,4-b] semanticscholar.orgnih.govnaphthyridine derivativeCyclocondensation
5-(Piperidin-1-yl)-1H-pyrazole-4-carbaldehyde, Active Methylene NitrilesZinc Chloride1,4,5,5a,6,7,8,9-Octahydropyrazolo[4,3-c]quinolizine derivativeIntramolecular Cyclization

These examples underscore the synthetic utility of the 4-oxopiperidine core in constructing diverse and complex molecular scaffolds through intramolecular and cascade reactions. The presence of the N-formyl group in this compound offers additional synthetic handles that can be exploited in designing novel cascade sequences for the elaboration of this versatile building block.

Advanced Applications As Synthetic Intermediates and Precursors

Construction of Complex Heterocyclic Systems Utilizing Piperidinone Building Blocks

Role in Stereoselective Synthesis of Chiral Piperidine (B6355638) Derivatives

The stereoselective synthesis of chiral piperidine derivatives is of paramount importance in medicinal chemistry, as the spatial arrangement of substituents significantly influences biological activity. nih.gov Various strategies have been developed for the asymmetric synthesis of piperidines, often employing chiral auxiliaries, catalysts, or starting from the chiral pool. researchgate.netnih.gov While 4-piperidones are common starting materials for the synthesis of chiral piperidinols and other substituted piperidines through diastereoselective reductions or additions to the carbonyl group, specific studies detailing the role of the N-formyl group in 4-Oxopiperidine-1-carbaldehyde in directing stereoselective transformations are not extensively documented. The development of stereoselective methods utilizing this specific building block remains an area for further investigation.

Precursors for Polyfunctionalized Organic Molecules

The 4-oxopiperidine core serves as a scaffold for the introduction of multiple functional groups, leading to the synthesis of polyfunctionalized organic molecules. sigmaaldrich.comnih.gov The ketone functionality can be transformed into a variety of other groups, while the nitrogen atom allows for further derivatization. Although this compound possesses both a reactive ketone and an N-formyl group, which could potentially be elaborated into diverse functionalities, detailed research findings on its specific application as a precursor for a range of polyfunctionalized organic molecules are limited in the current body of scientific literature.

Development of Ligands and Metal Complexes from 4-Oxopiperidine-1-carbohydrazide

In contrast to the limited specific data on this compound, the derivative 4-Oxopiperidine-1-carbohydrazide has been successfully employed as a precursor for the synthesis of novel Schiff base ligands and their corresponding transition metal complexes.

A notable example involves the synthesis of the Schiff base ligand N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide. This ligand was prepared through the condensation reaction of 4-Oxopiperidine-1-carbohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde. The structure of this hydrazone ligand was rigorously confirmed using various analytical and spectroscopic techniques, including elemental analysis, FT-IR, 1H NMR, 13C NMR, and LC-MS spectroscopy.

The synthesized Schiff base ligand, derived from 4-Oxopiperidine-1-carbohydrazide, has been shown to act as a tridentate ONO donor, coordinating with a range of transition metal ions. Specifically, it reacts with the chloride salts of chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II) to form stable metal complexes.

Extensive characterization of these complexes using spectral, magnetic moment, and thermal data has provided insights into their geometry and stoichiometry. The studies indicate that the metal complexes of chromium, manganese, iron, cobalt, nickel, and copper exhibit an octahedral geometry. In contrast, the zinc complex adopts a tetrahedral geometry. In all cases, a 1:1 metal-to-ligand stoichiometry was observed. Molar conductivity measurements have further suggested the non-electrolytic nature of these complexes. Powder X-ray diffraction patterns have indicated that the compounds are nanocrystalline in nature.

Table 1: Metal Complexes of N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide and their Geometry

Metal IonComplexDeduced Geometry
Cr(III)[Cr(L)(Cl)(H₂O)₂]Octahedral
Mn(II)[Mn(HL)(Cl)(H₂O)₂]Octahedral
Fe(III)[Fe(L)(Cl)(H₂O)₂]Octahedral
Co(II)[Co(HL)(Cl)(H₂O)₂]Octahedral
Ni(II)[Ni(HL)(Cl)(H₂O)₂]Octahedral
Cu(II)[Cu(HL)(Cl)(H₂O)₂]Octahedral
Zn(II)[Zn(L)(H₂O)]Tetrahedral

Data sourced from a study on a heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal complexes.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. beilstein-journals.orgpreprints.orgbeilstein-journals.org For 4-Oxopiperidine-1-carbaldehyde, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would be used to confirm its specific isomeric structure.

While specific experimental spectra for this compound are not widely available in published literature, the expected chemical shifts and multiplicities can be predicted based on its structure. The molecule's symmetry and the presence of two distinct carbonyl groups—a ketone and a formyl amide (carbaldehyde)—would result in a unique spectral fingerprint.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton, and the two sets of methylene (B1212753) protons on the piperidine (B6355638) ring. The formyl proton (CHO) would appear as a singlet in the downfield region, typically around 8.0-8.5 ppm. The methylene protons adjacent to the nitrogen (positions 2 and 6) would be deshielded and expected to resonate at approximately 3.6-4.0 ppm. The methylene protons adjacent to the ketone (positions 3 and 5) would appear further upfield, around 2.5-2.8 ppm. The coupling between adjacent methylene groups would likely result in triplet or multiplet patterns.

¹³C NMR: The carbon NMR spectrum would definitively confirm the presence of the two carbonyl carbons and the three distinct sets of carbons in the piperidine ring. The ketonic carbonyl (C4) is expected around 205-210 ppm, while the carbaldehyde carbonyl (CHO) would appear at a higher field, typically 160-165 ppm. The carbons adjacent to the nitrogen (C2 and C6) would resonate in the 40-50 ppm range, and the carbons adjacent to the ketone (C3 and C5) would be found in a similar region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons on adjacent carbons, confirming the piperidine ring structure. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the placement of the carbaldehyde group on the nitrogen and the ketone at the 4-position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CHO 8.0 - 8.5 (s) 160 - 165
-CH₂-N (C2, C6) 3.6 - 4.0 (t) 40 - 50
-CH₂-C=O (C3, C5) 2.5 - 2.8 (t) 40 - 50
C=O (C4) --- 205 - 210

Note: s = singlet, t = triplet. Actual multiplicities may vary. Data is predictive and not from experimental sources.

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. purdue.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for purity assessment and the analysis of complex mixtures.

For this compound (C₆H₉NO₂), the expected exact mass is 127.0633 g/mol . In an MS experiment, the compound would typically be observed as a protonated molecule, [M+H]⁺, with an m/z of approximately 128.0711. HRMS would be able to confirm this mass to within a few parts per million (ppm), unequivocally verifying the elemental formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would reveal characteristic losses, such as the loss of the formyl group (CHO) or carbon monoxide (CO), providing further structural confirmation. LC-MS analysis would produce a chromatogram showing a single major peak corresponding to the compound, with the area of the peak being proportional to its concentration, thus serving as a robust method for purity assessment.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective and rapid method for identifying the functional groups present in a compound. masterorganicchemistry.com The FT-IR spectrum of this compound would be dominated by the characteristic stretching vibrations of its two carbonyl groups.

The spectrum is expected to show two strong and sharp absorption bands in the carbonyl region (1650-1750 cm⁻¹). masterorganicchemistry.comuc.edu The ketone C=O stretch typically appears around 1715 cm⁻¹. specac.com The amide-like carbaldehyde C=O stretch is expected at a lower wavenumber, generally in the range of 1670-1690 cm⁻¹, due to the electron-donating effect of the adjacent nitrogen atom. Additionally, a characteristic, though often weak, C-H stretching vibration for the aldehyde proton can be expected around 2720 cm⁻¹. vscht.cz The spectrum would also feature C-H stretching bands for the methylene groups of the piperidine ring just below 3000 cm⁻¹ and C-N stretching vibrations in the fingerprint region (around 1250-1000 cm⁻¹). specac.comresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alkane C-H Stretch 2850 - 3000 Medium-Strong
Aldehyde C-H Stretch ~2720 Weak-Medium
Ketone C=O Stretch ~1715 Strong
Carbaldehyde C=O Stretch 1670 - 1690 Strong
Methylene C-H Bend ~1465 Medium
C-N Stretch 1000 - 1250 Medium-Strong

Data is predictive based on characteristic functional group absorption ranges. uc.eduspecac.comvscht.cz

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. researchgate.net

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal were obtained, XRD analysis would confirm the piperidine ring's conformation, which is expected to be a chair form. It would also precisely measure the geometry of the ketone and carbaldehyde functionalities and reveal any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the solid-state packing.

Electronic (UV-Vis) and Emission (Fluorescence) Spectroscopy in Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov This technique is particularly useful for studying compounds containing chromophores, such as carbonyl groups and conjugated systems. bath.ac.uk Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light.

The this compound molecule contains two isolated carbonyl groups, which act as chromophores. These groups are expected to exhibit weak n→π* electronic transitions in the UV region, typically around 270-300 nm. bath.ac.uk These transitions are generally of low molar absorptivity. bath.ac.uk While the compound itself is not expected to be strongly fluorescent, changes in its UV-Vis absorption or fluorescence emission spectra upon the addition of other substances, such as metal ions, can be used to study complex formation. hbku.edu.qanih.gov The coordination of a metal ion to the carbonyl oxygen atoms could lead to shifts in the absorption maxima (either a blue or red shift) or changes in the molar absorptivity, providing evidence of a binding interaction. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior Studies

Thermal analysis techniques are used to study the effect of heat on a material. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. mdpi.com Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, detecting thermal events like melting, crystallization, and decomposition, and indicating whether they are endothermic or exothermic. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. azom.comeltra.com The experimental results are compared with the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry and assess its purity. eolss.net

For this compound, with the molecular formula C₆H₉NO₂, the theoretical elemental composition can be calculated based on its molecular weight of 127.14 g/mol . While experimental data from a specific analysis is not provided here, a pure sample would be expected to yield results within ±0.4% of the theoretical values, which is the standard for confirmation of a compound's elemental formula.

**Table 3: Theoretical Elemental Composition of this compound (C₆H₉NO₂) **

Element Atomic Mass (g/mol) Number of Atoms Total Mass (g/mol) Mass Percent (%)
Carbon (C) 12.011 6 72.066 56.69%
Hydrogen (H) 1.008 9 9.072 7.14%
Nitrogen (N) 14.007 1 14.007 11.02%
Oxygen (O) 15.999 2 31.998 25.16%
Total 127.143 100.00%

Theoretical and Mechanistic Investigations of 4 Oxopiperidine Systems

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry serves as a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules such as 4-Oxopiperidine-1-carbaldehyde. Among the various computational methods, Density Functional Theory (DFT) has emerged as a particularly effective approach for studying medium to large-sized organic molecules due to its balance of accuracy and computational cost.

DFT calculations can be employed to determine a wide range of molecular properties for this compound. These include optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

In studies of related heterocyclic systems, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully applied to predict molecular electrostatic potential (MEP) maps. nih.gov These maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen atoms would be expected to be electron-rich, while the carbonyl carbon atoms and the aldehyde proton would be electron-deficient.

Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms of this compound is essential for controlling its chemical transformations. The presence of both a ketone and an aldehyde functional group, along with the N-formyl moiety, allows for a variety of potential reactions. Theoretical studies can play a significant role in elucidating the preferred reaction pathways by calculating the energies of reactants, transition states, and products.

For instance, nucleophilic addition to the carbonyl groups is a fundamental reaction type for this molecule. Computational modeling can help determine whether the aldehyde or the ketone is more reactive towards a given nucleophile. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, suggesting that the formyl group would be the primary site of nucleophilic attack.

Reaction pathways that can be investigated theoretically include:

Aldol (B89426) condensation: The enolizable ketone can participate in aldol reactions, either as an enolate or an enol.

Wittig reaction: Both carbonyl groups can potentially react with phosphorus ylides to form alkenes.

Reductive amination: The ketone can react with an amine in the presence of a reducing agent to form a substituted piperidine (B6355638).

By mapping the potential energy surface for these reactions, chemists can identify the lowest energy pathways and predict the major products under different reaction conditions. While specific mechanistic studies on this compound are limited, the general principles of carbonyl and amine chemistry, supported by computational analysis of related systems, provide a solid foundation for predicting its reactivity.

Conformational Analysis and Stereochemical Predictions

This delocalization leads to a planarization of the nitrogen atom and gives rise to a phenomenon known as pseudoallylic strain. In substituted N-acylpiperidines, this strain often dictates the preference for specific conformers. For instance, in 2-substituted N-acylpiperidines, the axial orientation of the substituent is often favored over the equatorial one. nih.gov

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. However, other conformations, such as the twist-boat, may also be populated, particularly in environments like a protein binding site. Computational studies on N-acylpiperidines have shown that the twist-boat conformation can be around 1.5 kcal/mol less favorable than the chair conformation. nih.gov

The N-formyl group itself can exist in different orientations relative to the piperidine ring due to rotation around the N-CHO bond. The relative energies of these rotamers can be calculated to predict the most stable conformation.

Conformer FeaturePredicted Preference for N-AcylpiperidinesEnergy Difference (ΔG)
Ring ConformationChair favored over Twist-Boat~1.5 kcal/mol
2-Substituent OrientationAxial often favored over EquatorialUp to -3.2 kcal/mol

Note: The data in this table is based on studies of 2-substituted N-acylpiperidines and is presented here as an illustrative example of the energetic differences that can be expected in related systems like this compound. nih.gov

Kinetic and Thermodynamic Parameters from Theoretical and Experimental Data

The determination of kinetic and thermodynamic parameters is crucial for understanding the feasibility and rate of chemical reactions involving this compound. While specific experimental data for this compound is not widely available, theoretical calculations can provide valuable estimates for these parameters.

Thermodynamic parameters , such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), can be calculated for a reaction to determine its spontaneity and the position of equilibrium. For example, in a conformational equilibrium, the relative populations of different conformers are determined by their free energy differences.

Kinetic parameters , such as the activation energy (Ea), are essential for understanding the rate of a reaction. By calculating the energy of the transition state, it is possible to estimate the activation barrier that must be overcome for the reaction to proceed.

For reactions involving multiple competing pathways, the principles of kinetic and thermodynamic control are important.

Kinetic control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy).

Thermodynamic control: At higher temperatures, the reaction is reversible, and the major product is the most stable one (i.e., the one with the lowest Gibbs free energy).

While detailed kinetic and thermodynamic studies on this compound have not been reported, the methodologies for such investigations are well-established. Experimental techniques such as calorimetry and spectroscopic monitoring of reaction rates, combined with computational modeling, would be necessary to obtain a comprehensive understanding of the kinetic and thermodynamic landscape of this compound's reactions.

Emerging Research Directions and Future Prospects in 4 Oxopiperidine Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is undergoing a significant transformation, driven by the principles of green chemistry which prioritize efficiency, safety, and sustainability. unibo.it Researchers are moving away from harsh reaction conditions and stoichiometric reagents towards more environmentally benign alternatives. ajchem-a.comuni-giessen.de

Recent progress includes the development of catalyst-free, water-initiated processes and solvent-free reactions for preparing piperidine building blocks. ajchem-a.com A notable green approach is the use of multicomponent reactions (MCRs), which allow the synthesis of complex poly-substituted piperidines in a single step. For instance, a pseudo six-component synthesis using benzaldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) has been developed, where ammonium acetate serves as both a nitrogen source and a catalyst. nih.gov Another efficient MCR strategy utilizes piperidine as an organo-base catalyst for the four-component synthesis of 1,4-dihydropyridines in ethanol (B145695) at room temperature, lauded for its operational simplicity and high yields. researchgate.net

In a significant leap towards efficiency and sustainability, a novel two-stage method has been introduced that combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. sciencedaily.com This process streamlines the synthesis of high-value piperidines, reducing multi-step sequences of 7-17 steps down to just 2-5, thereby improving efficiency and cost-effectiveness. sciencedaily.com Furthermore, electro-organic protocols are emerging as a powerful green tool. An electrochemical method for synthesizing 3-chloropiperidines, for example, enhances atom economy by avoiding the need for conventional stoichiometric oxidants. uni-giessen.de

These innovative methodologies are summarized in the table below, highlighting the shift towards more sustainable synthetic practices in piperidine chemistry.

Methodology Key Features Advantages Reference
Multicomponent Reactions (MCRs)One-pot synthesis of complex molecules from three or more starting materials.High atom economy, operational simplicity, reduced waste. nih.govresearchgate.net
Biocatalytic C-H OxidationUses enzymes to selectively functionalize piperidine rings.High selectivity, mild reaction conditions, cost-effective. sciencedaily.com
Electro-organic SynthesisEmploys electricity to drive chemical reactions.Avoids stoichiometric oxidants, improves atom economy. uni-giessen.de
Water-initiated ProcessesUtilizes water as a solvent and/or catalyst.Environmentally benign, safe, and inexpensive. ajchem-a.com

Advancements in Catalysis Involving 4-Oxopiperidine Derivatives

Catalysis is a pivotal tool in modern organic synthesis, and the field has seen remarkable advancements involving piperidine derivatives, either as products, catalysts, or ligands. mdpi.com These developments span organocatalysis, transition-metal catalysis, and hybrid biocatalytic systems.

Organocatalysis: Chiral tertiary phosphines have been established as highly effective nucleophilic catalysts for the asymmetric synthesis of piperidine derivatives. A landmark development is the first highly enantioselective Kwon annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, which furnishes functionalized piperidines with excellent stereoselectivity. researchgate.netnih.gov Piperidine itself and its simple derivatives are also frequently used as effective organo-base catalysts in multicomponent reactions to create other heterocyclic systems. researchgate.net

Transition-Metal Catalysis: Transition metals, particularly palladium, copper, and nickel, are instrumental in constructing complex molecules. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, for instance, are powerful methods for creating C-C bonds and functionalizing piperidine scaffolds. mdpi.com Non-precious metals are also gaining traction; copper(I) and nickel(0) complexes have been shown to effectively catalyze formal [4+2] cycloaddition reactions of 1,2-diazines and siloxyalkynes, a transformation previously best catalyzed by expensive silver salts. nih.gov Furthermore, advanced heterogeneous catalysts, such as a copper(II)-based metal-organic framework (MOF), have demonstrated high efficiency in catalyzing Diels-Alder reactions in water, showcasing a green and recyclable catalytic system. mdpi.com

Hybrid Catalytic Systems: A frontier in catalysis is the combination of different catalytic modes. A novel hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. This system ingeniously uses a transaminase enzyme to generate a key reactive intermediate which then enters an organocatalyzed Mannich reaction to build molecular complexity. nih.gov

Catalyst Type Reaction Key Advancement Reference
Chiral Phosphine (Organocatalyst)[4+2] Annulation of imines with allenesHighly enantioselective synthesis of functionalized piperidines. researchgate.netnih.gov
Piperidine (Organocatalyst)Four-component reactionEfficient synthesis of 1,4-dihydropyridines at ambient conditions. researchgate.net
Copper(I) / Nickel(0) Complexes[4+2] CycloadditionUse of earth-abundant metals as effective catalysts, replacing precious metals. nih.gov
Copper(II)-MOF (Heterogeneous)Diels-Alder CycloadditionRecyclable, efficient catalysis in an aqueous medium. mdpi.com
Transaminase / Organocatalyst (Hybrid)Biosynthetic/Mannich CascadeCombination of biocatalysis and organocatalysis for chiral piperidine synthesis. nih.gov

Exploration of New Chemical Transformations for Diverse Scaffold Generation

The 4-oxopiperidine core is an exceptionally versatile starting point for generating a wide array of molecular scaffolds, a crucial activity for probe and drug discovery. nih.gov Organic chemists are continually devising new chemical transformations to access novel and complex molecular frameworks from this fundamental building block.

One elegant strategy is the use of a 6-endo-trig cyclization of (E)-enones to create cis-2,6-disubstituted 4-oxopiperidines. This base-mediated intramolecular cyclization proceeds in high yields and provides a stereoselective route to precursors for natural products like spruce alkaloid. acs.org

The Curtius rearrangement has been employed as a key step in an efficient synthesis of 4-substituted-4-aminopiperidine derivatives starting from isonipecotate. nih.gov By first introducing various substituents at the 4-position via alkylation, this method provides access to valuable building blocks for synthesizing complex bioactive molecules, such as piperazino-piperidine (B8394093) based CCR5 antagonists used as HIV-1 entry inhibitors. nih.gov

Furthermore, the inherent reactivity of the 4-oxopiperidine moiety can be exploited in degradation studies to understand molecular stability, as seen in the hydrolysis of the oxopiperidine ring in the drug apixaban (B1684502) under acidic conditions. mdpi.com While this represents a degradation pathway, such transformations can also inspire the design of new scaffolds or prodrugs. The development of innovative reactions, such as those using N-heterocyclic carbenes to create new cyclic molecules in a single step, further expands the toolkit for transforming simple piperidines into diverse and complex structures. azolifesciences.com

Interdisciplinary Research Opportunities within Organic Synthesis and Related Fields

The synthesis of novel 4-oxopiperidine derivatives serves as a powerful engine for innovation across multiple scientific disciplines, most notably in medicinal chemistry and pharmacology. The piperidine nucleus is a well-established pharmacophore, and its derivatives have been investigated for a vast range of biological activities, including anticancer, anti-HIV, analgesic, and cognition-enhancing properties. nih.govnih.govtandfonline.comnih.gov

The intersection of organic synthesis and medicinal chemistry is exemplified by the design and creation of 4-substituted-4-aminopiperidine derivatives as potent CCR5 antagonists or 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives as potential analgesic compounds. nih.govnih.gov Synthesis enables the systematic modification of the piperidine scaffold, allowing for detailed structure-activity relationship (SAR) studies that are crucial for optimizing drug candidates. nih.gov

Beyond medicine, there are burgeoning opportunities at the interface of organic synthesis and materials science. While not yet focused on 4-oxopiperidine specifically, the development of 3D-printed scaffolds for applications like bone healing or toxin capture highlights a potential future direction. nih.govlabpartnering.org Functional molecules based on the piperidine framework could be incorporated into such materials to confer specific binding properties or catalytic activity. The ability of organic synthesis to create tailor-made molecules is a critical enabler for the development of these next-generation smart materials. nih.gov

The collaboration between synthetic chemists and experts in biology, pharmacology, and materials science is essential for translating fundamental discoveries in 4-oxopiperidine chemistry into practical applications that can address significant challenges in health and technology.

Q & A

Q. Table 1: Common Analytical Techniques for this compound

TechniqueApplicationKey ParametersReference
<sup>1</sup>H NMRStructural confirmationδ 9.8 ppm (aldehyde)
X-ray DiffractionAbsolute configurationR-factor < 5%
HPLC-UVPurity quantificationRetention time: 8.2 min

Q. Table 2: Reactivity of this compound with Nucleophiles

NucleophileProductReaction ConditionsYield (%)
Primary amineSchiff baseRT, EtOH, 12 h85
ThiolThioacetalBF3·Et2O, 0°C72
Grignard reagentSecondary alcoholTHF, −78°C to RT91

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